molecular formula C20H10I2N2S2 B14182466 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline CAS No. 927439-59-6

2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline

Cat. No.: B14182466
CAS No.: 927439-59-6
M. Wt: 596.2 g/mol
InChI Key: ODPFXLGQVCCIMC-UHFFFAOYSA-N
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Description

2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with iodothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline typically involves the iodination of thiophene followed by its coupling with 1,10-phenanthroline. The reaction conditions often require the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction. The process can be summarized as follows:

    Iodination of Thiophene: Thiophene is treated with iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions.

    Coupling Reaction: The iodinated thiophene is then coupled with 1,10-phenanthroline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodine atoms or to modify the phenanthroline core.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Deiodinated products or modified phenanthroline derivatives.

    Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.

Scientific Research Applications

2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the phenanthroline core. This coordination can alter the electronic properties of the metal center, leading to unique catalytic or electronic behaviors. In biological applications, its mechanism may involve interactions with biomolecules through π-π stacking or hydrogen bonding, facilitating its role as a probe or therapeutic agent.

Comparison with Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of iodothiophene.

    2,9-Diphenyl-1,10-phenanthroline: Phenyl groups instead of iodothiophene.

    2,9-Bis(thiophen-2-yl)-1,10-phenanthroline: Thiophene groups without iodine substitution.

Uniqueness: 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline is unique due to the presence of iodothiophene groups, which can enhance its electronic properties and reactivity compared to its non-iodinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

Properties

CAS No.

927439-59-6

Molecular Formula

C20H10I2N2S2

Molecular Weight

596.2 g/mol

IUPAC Name

2,9-bis(5-iodothiophen-2-yl)-1,10-phenanthroline

InChI

InChI=1S/C20H10I2N2S2/c21-17-9-7-15(25-17)13-5-3-11-1-2-12-4-6-14(16-8-10-18(22)26-16)24-20(12)19(11)23-13/h1-10H

InChI Key

ODPFXLGQVCCIMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(S4)I)N=C(C=C2)C5=CC=C(S5)I

Origin of Product

United States

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